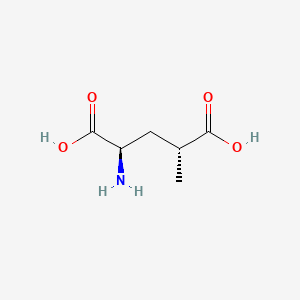
(4R)-4-Methyl-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Methyl-D-glutamic acid is a chiral derivative of glutamic acid, an important amino acid in the human body This compound is characterized by the presence of a methyl group at the fourth carbon position, which distinguishes it from the standard glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-D-glutamic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. These enzymes are designed to selectively catalyze the conversion of substrates to the desired chiral product. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
化学反応の分析
Types of Reactions
(4R)-4-Methyl-D-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
科学的研究の応用
(4R)-4-Methyl-D-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and as a potential modulator of glutamate receptors.
Medicine: Research is ongoing to explore its therapeutic potential in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of (4R)-4-Methyl-D-glutamic acid involves its interaction with specific molecular targets, such as glutamate receptors in the nervous system. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Glutamic Acid: The parent compound, lacking the methyl group at the fourth position.
(4S)-4-Methyl-D-glutamic acid: The stereoisomer with the opposite configuration at the fourth carbon.
4-Methyl-L-glutamic acid: The enantiomer of (4R)-4-Methyl-D-glutamic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to selectively interact with certain receptors and enzymes makes it valuable for targeted research and therapeutic applications.
特性
CAS番号 |
97550-63-5 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2R,4R)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChIキー |
KRKRAOXTGDJWNI-QWWZWVQMSA-N |
異性体SMILES |
C[C@H](C[C@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC(CC(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


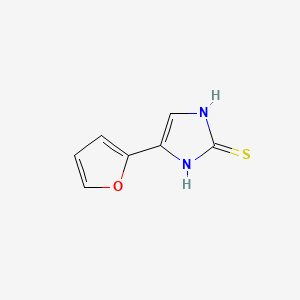
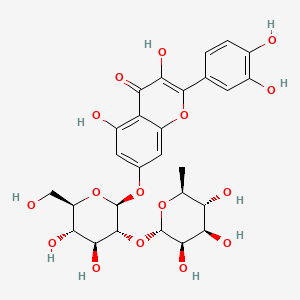

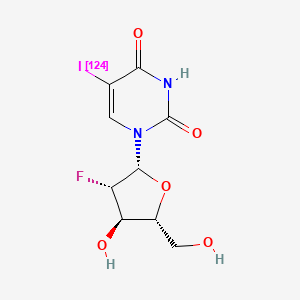
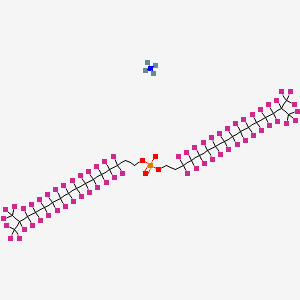
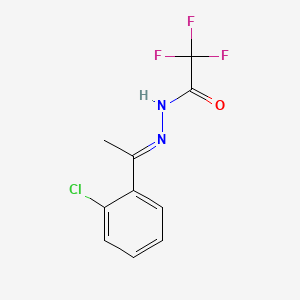
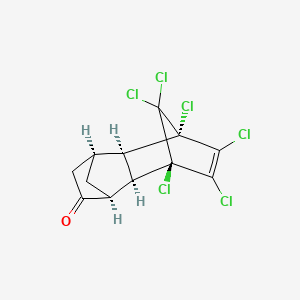
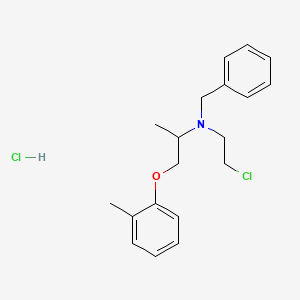
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

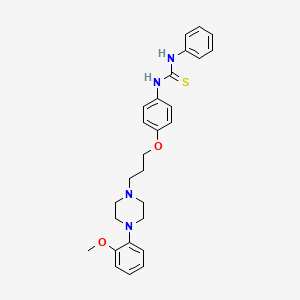
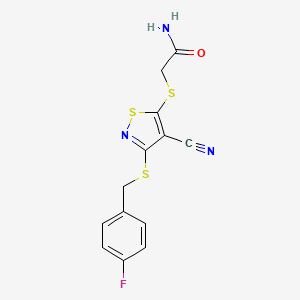

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
